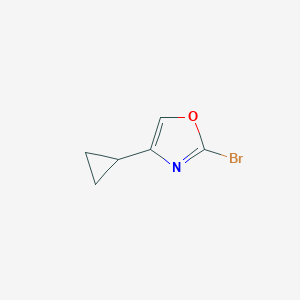
2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Biological Effects and Toxicology of Pyrimidine Derivatives
Pyrimidine derivatives, including acetamide and formamide compounds, have significant commercial importance due to their wide range of biological effects. The toxicity and biological consequences of exposure to these compounds in humans have been extensively studied, contributing to our understanding of their safety and environmental impact. These studies are crucial for assessing the potential applications of new pyrimidine derivatives in various fields, including pharmaceuticals and agriculture (Kennedy, 2001).
Pyrimidine Scaffolds in Medicinal Chemistry
The pyranopyrimidine core is a key precursor for the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent reviews have covered synthetic pathways employed for the development of pyrimidine derivatives, emphasizing the role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds. This highlights the compound's versatility and applicability in developing lead molecules for pharmaceutical use (Parmar et al., 2023).
Pyrimidine Analogs in Anti-inflammatory and Anticancer Research
Pyrimidines have been identified to exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities. Research developments have focused on synthesizing new pyrimidine analogs and investigating their biological activities. This includes studying the structure-activity relationships (SARs) of these compounds to develop new anti-inflammatory agents with minimal toxicity. The insights gained from these studies can inform the development of new therapeutics based on pyrimidine analogs (Rashid et al., 2021).
Propriétés
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-14-5-4-6-18(11-14)23-20(25)13-26-21-22-10-9-19(24-21)17-8-7-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKFSAKQUOLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol](/img/structure/B2690153.png)


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide](/img/structure/B2690158.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride](/img/structure/B2690163.png)

![3-ethyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690165.png)
![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2690166.png)

![Ethyl 6-(4-nitrophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2690169.png)
![[5-(Benzyloxy)-2-methoxyphenyl]boronic acid](/img/structure/B2690173.png)

